3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

kinase inhibitor design regioisomer differentiation ATP-binding site geometry

Sourcing a well-defined kinase inhibitor scaffold for SAR exploration is challenging. CAS 899981-04-5 resolves this with a high-purity ponatinib-core fragment. - Serves as a negative control for T315I-mutant BCR-ABL (lacks ethynyl-imidazopyridazine). - Enables matched-pair ADME profiling with its 3-CF₃ analog (CAS 922808-83-1). - In stock with custom synthesis options; CAS-level specificity prevents isomer mix-ups.

Molecular Formula C23H25N5O
Molecular Weight 387.487
CAS No. 899981-04-5
Cat. No. B2727245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
CAS899981-04-5
Molecular FormulaC23H25N5O
Molecular Weight387.487
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C23H25N5O/c1-17-5-3-7-19(15-17)23(29)24-20-8-4-6-18(16-20)21-9-10-22(26-25-21)28-13-11-27(2)12-14-28/h3-10,15-16H,11-14H2,1-2H3,(H,24,29)
InChIKeyPWDXBKYCZKCKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899981-04-5): Structural Identity & Procurement Context


3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899981-04-5, molecular formula C₂₃H₂₅N₅O, molecular weight 387.487 g/mol) is a synthetic small molecule belonging to the N-phenyl-pyridazine-benzamide class of kinase-directed compounds . Its architecture features a 3-methylbenzamide moiety linked via a meta-substituted phenyl bridge to a 6-(4-methylpiperazin-1-yl)pyridazine core. This scaffold shares pharmacophoric elements with the clinically validated BCR-ABL inhibitor ponatinib (AP24534), notably the 4-methylpiperazine-pyridazine substructure [1]. However, the target compound lacks the imidazo[1,2-b]pyridazine ethynyl linker and trifluoromethylbenzamide tail that define ponatinib's pan-kinase potency profile, positioning it instead as a modular building block or early-stage screening hit within kinase inhibitor discovery programs [1].

Kinase inhibitor discovery building block Shares pyridazine-methylpiperazine pharmacophore with ponatinib but lacks the extended ethynyl-imidazopyridazine tail
Scaffold-hopping and early-stage SAR Simplified core amenable to systematic decoration of benzamide, phenyl bridge, or pyridazine modules
Potential negative control probe Absence of the DFG-out binding extension may support discrimination of BCR-ABL-dependent signaling in cellular assays

3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide: Analog Substitution Risks


Within the N-phenyl-pyridazine-benzamide series, seemingly conservative structural modifications produce substantial shifts in kinase-binding profiles. The target compound's meta-phenyl connectivity between the benzamide and pyridazine rings distinguishes it from para-substituted regioisomers (e.g., CAS 941946-01-6), which adopt different vector angles at the ATP-binding pocket . Similarly, replacement of the 3-methyl group with 4-methyl (CAS 899758-85-1), 3-methoxy (CAS 899970-10-6), or 3-trifluoromethyl (CAS 922808-83-1) alters both steric and electronic complementarity to the kinase hinge region . Without direct comparative biochemical data, inference from SAR studies on the related ponatinib chemotype indicates that the absence of the ethynyl-imidazopyridazine extension in this compound eliminates the ability to occupy the DFG-out hydrophobic pocket required for T315I-mutant BCR-ABL inhibition, a property conferred by the extended conjugation system in ponatinib [1]. Generic interchange among in-class compounds without empirical target-engagement verification therefore carries a high risk of activity loss or altered selectivity.

Regioisomer mismatch (meta vs. para)

Substitution with the para-phenyl regioisomer (CAS 941946-01-6) may shift hinge-binding geometry due to an altered amide-to-pyridazine vector angle; no comparative biochemical data exist.

Positional isomer of methyl group

The 4-methyl analog (CAS 899758-85-1) shares identical molecular weight but may alter steric interactions at the kinase gatekeeper residue, potentially changing selectivity.

Absence of DFG-out pocket engagement

Unlike ponatinib, this compound lacks the ethynyl-imidazopyridazine extension; it is not expected to inhibit T315I-mutant BCR-ABL and cannot serve as a functional substitute for studies requiring pan-kinase inhibition.

3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide: Evidence vs. Closest Analogs


Meta vs. Para Substitution: Impact on Hinge-Binding Geometry

The target compound (CAS 899981-04-5) incorporates a meta-substituted central phenyl ring connecting the benzamide carbonyl to the pyridazine core. Its regioisomer, 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6), features para-substitution. Although both share the identical molecular formula (C₂₃H₂₅N₅O) and molecular weight (387.487 g/mol), the meta connectivity in the target compound introduces a ~120° bond-angle trajectory versus the ~180° linear extension of the para isomer . This geometric divergence is expected to alter hydrogen-bonding distance and angle to the kinase hinge region when the pyridazine N1/N2 atoms act as hinge-binding acceptors [1]. No head-to-head biochemical IC₅₀ data are available in the public domain for either compound.

Regioisomer geometry
Class-level inference
meta vs. para phenyl bridge
~60° vector angle difference (estimated)
Supports regioisomer-specific procurement for hinge-binding studies
No head-to-head IC₅₀ data; kinase-binding geometry inferred from pharmacophore models
kinase inhibitor design regioisomer differentiation ATP-binding site geometry

3-Methyl vs. 4-Methyl Substitution: Positional Isomer Effects

The target compound bears a methyl substituent at the 3-position of the benzamide ring. The closest positional analog, 4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899758-85-1), relocates the methyl group to the 4-position while retaining identical molecular formula (C₂₃H₂₅N₅O, MW 387.487) . In analogous benzamide kinase inhibitor series, shifting a methyl group from the meta to para position has been shown to modulate steric interactions with the gatekeeper residue and alter selectivity across kinase panels [1]. No direct comparative activity data exist publicly for these two specific compounds.

Methyl positional isomer
Class-level inference
3-CH₃ vs. 4-CH₃
Identical MW 387.487; steric/electronic difference at gatekeeper interface
Exact isomer specification required for reproducible selectivity profiling
Inferred from benzamide kinase inhibitor SAR; direct comparison data unavailable
SAR methyl positional isomer benzamide substitution

Methyl vs. Trifluoromethyl: Physicochemical Differentiation

Ponatinib (AP24534) contains a 3-trifluoromethylbenzamide moiety that contributes to occupancy of the DFG-out hydrophobic pocket in BCR-ABL and enhances lipophilicity (clogP ~5.1) [1]. The target compound replaces -CF₃ with -CH₃ at the 3-position, yielding a substantially lower calculated logP (~3.9 estimated) and eliminating fluorine-mediated protein-ligand interactions . The 3-CF₃ analog (N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide, CAS 922808-83-1) retains the CF₃ group but, like the target compound, lacks the ethynyl-imidazopyridazine extension required for DFG-out pocket penetration . The target compound's lower lipophilicity may confer advantages in aqueous solubility and reduced off-target binding but is predicted to compromise potency against hydrophobic kinase pockets relative to CF₃-containing analogs.

CH₃ vs. CF₃
Class-level inference
ΔclogP ≈ 1.2 lower (CH₃)
ΔMW = -54 Da vs. CF₃ analog
CH₃ selection may favor aqueous solubility and ligand efficiency in early screening
Physicochemical estimates; CF₃ SAR from type II kinase inhibitors
lipophilicity trifluoromethyl DFG-out binding kinase selectivity

Reduced Complexity: Chemical Probe Advantage vs. Ponatinib

Ponatinib (AP24534, MW 532.56) achieves potent pan-BCR-ABL inhibition (IC₅₀ = 0.37 nM for native ABL, 2.0 nM for T315I mutant) through an extended conjugated system incorporating an imidazo[1,2-b]pyridazine ethynyl linker and trifluoromethylbenzamide tail [1]. The target compound (MW 387.487) represents a substantially simplified scaffold lacking both the ethynyl linker and the CF₃ group, resulting in a 145 Da lower molecular weight, 3 fewer rotatable bonds, and a markedly smaller 3D conformational space . While this simplification is expected to reduce absolute kinase-binding affinity compared to ponatinib, it renders the target compound substantially more amenable to rapid synthetic analoging, fragment-based elaboration, and use as a minimalist chemical probe for target deconvolution studies where polypharmacology is undesirable [2].

Complexity reduction
Cross-study comparable
MW 387.487 vs. ponatinib 532.56
ΔMW -145 Da (27% reduction)
~5 fewer rotatable bonds
Simplified scaffold suitable for chemical probe and fragment-elaboration programs
Ponatinib ABL IC₅₀ 0.37 nM; target compound kinase activity unknown
chemical probe molecular complexity scaffold simplification target deconvolution

CAS Registry Specificity: Chemical Identity Verification

The CAS number 899981-04-5 uniquely identifies 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide within a crowded analog space where at least six closely related compounds differ by only a single substituent (Table 1) . These include: 3-methoxy (CAS 899970-10-6, ΔMW +16), 4-methyl positional isomer (CAS 899758-85-1, identical MW), 3-CF₃ (CAS 922808-83-1, ΔMW +54), 3-nitro (CAS 899970-16-2, ΔMW +36), 3-methyl-4-nitro (CAS 899981-10-3, ΔMW +81), and the para-phenyl regioisomer (CAS 941946-01-6) . This dense analog series creates substantial risk of procurement or inventory errors, as these compounds may be indistinguishable by elementary LC-MS without authentic reference standards .

CAS identity specificity
Data to verify
CAS 899981-04-5 unique among ≥6 analogs with ΔMW as low as 0 Da
CAS-level verification essential; MW or formula alone insufficient for identity
Source review recommended; no peer-reviewed identity confirmation provided
chemical identity CAS registry quality control analog differentiation

3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide: Research Application Scenarios


Scaffold-Hopping & Early-Stage SAR Exploration

The target compound serves as a minimalist core scaffold for exploring structure-activity relationships within the pyridazine-benzamide kinase inhibitor class. Its reduced molecular complexity relative to ponatinib makes it an ideal starting point for fragment-growing campaigns or scaffold-hopping exercises where systematic elaboration of the benzamide substituent, central phenyl bridge, or pyridazine decoration is pursued [1]. The absence of the ethynyl-imidazopyridazine extension eliminates confounding polypharmacology, enabling cleaner assessment of pharmacophore contributions from individual structural modules [1].

Negative Control for Ponatinib-Mediated Pathways

Given its structural homology to the pyridazine-methylpiperazine region of ponatinib but its lack of the extended conjugation system required for DFG-out pocket binding, this compound may function as a useful negative control in cellular assays interrogating BCR-ABL-dependent signaling [2]. Its inability to engage the T315I mutant kinase (inferred from the absence of the ethynyl linker present in ponatinib) allows researchers to discriminate between on-target kinase inhibition and off-target effects in phenotypic screening cascades [2].

Matched Pair ADME Profiling: -CH₃ vs. -CF₃

The target compound (3-CH₃) and its 3-CF₃ analog (CAS 922808-83-1) form a matched molecular pair for evaluating the impact of trifluoromethylation on lipophilicity, metabolic stability, plasma protein binding, and membrane permeability within an otherwise identical scaffold . Procurement of both compounds enables head-to-head ADME profiling without the confounding influence of the large ethynyl-imidazopyridazine moiety present in ponatinib, isolating the contribution of the -CH₃/-CF₃ switch to pharmacokinetic behavior .

Computational Docking & Model Validation Ligand

As a structurally well-defined, synthetically accessible small molecule with limited conformational flexibility, the target compound is suitable for use as a validation ligand in computational docking studies targeting the ATP-binding site of kinases bearing a pyridazine-compatible hinge region [3]. Its meta-phenyl geometry provides a defined reference point for calibrating scoring functions and assessing predicted binding poses against experimentally determined co-crystal structures of related pyridazine-containing inhibitors such as ponatinib (PDB entries 3OXZ, 3OY3) [3].

Application
Selection Property
Validation Focus
Scaffold-hopping & early-stage SAR
Simplified pyridazine-benzamide core
Pharmacophore mapping against ponatinib series; systematic substituent elaboration
Negative control for ponatinib-mediated pathways
Absence of DFG-out pocket engagement
Discrimination of BCR-ABL-dependent vs. off-target effects in cellular assays
Matched pair ADME profiling (-CH₃ vs. -CF₃)
Substituent-dependent physicochemical profile
Head-to-head assessment of lipophilicity, metabolic stability, and permeability
Computational docking & model validation ligand
Defined meta-phenyl geometry, limited flexibility
Calibration of scoring functions against ponatinib co-crystal poses (PDB 3OXZ/3OY3)
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